![molecular formula C44H36N2O B14423397 5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 83994-91-6](/img/structure/B14423397.png)
5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group linked to two benzo[a]carbazole units, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) typically involves multi-step organic reactions. One common method includes the condensation of 11-ethyl-11H-benzo[a]carbazole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two benzo[a]carbazole units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated benzo[a]carbazole derivatives.
Aplicaciones Científicas De Investigación
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) stands out due to its larger and more complex structure, which can lead to unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
83994-91-6 |
|---|---|
Fórmula molecular |
C44H36N2O |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-(4-methoxyphenyl)methyl]benzo[a]carbazole |
InChI |
InChI=1S/C44H36N2O/c1-4-45-40-20-12-10-16-32(40)38-26-36(30-14-6-8-18-34(30)43(38)45)42(28-22-24-29(47-3)25-23-28)37-27-39-33-17-11-13-21-41(33)46(5-2)44(39)35-19-9-7-15-31(35)37/h6-27,42H,4-5H2,1-3H3 |
Clave InChI |
XITFPSRCDWTMKR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=C(C=C5)OC)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
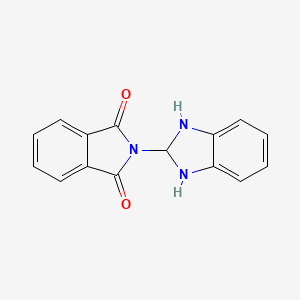
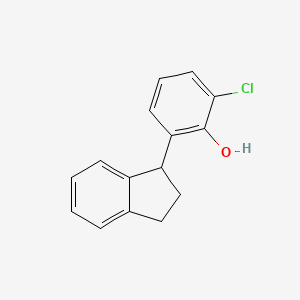
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

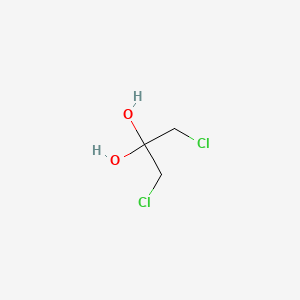
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
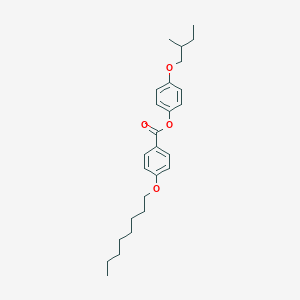
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
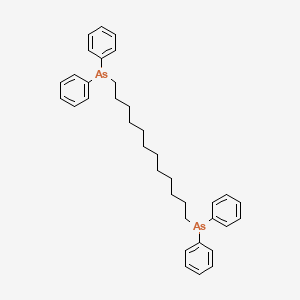
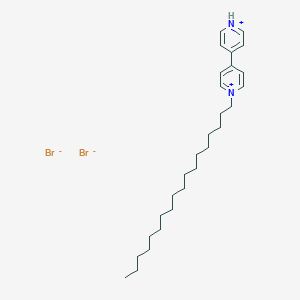
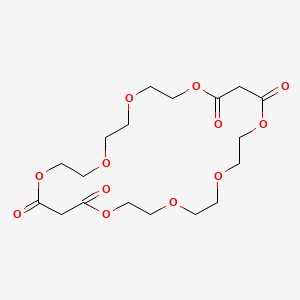
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
